molecular formula C12H16ClNO2S B2791640 4-(2-Methanesulfonylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1706441-36-2

4-(2-Methanesulfonylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B2791640
CAS No.: 1706441-36-2
M. Wt: 273.78
InChI Key: GFBWAMHPFFLVER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methanesulfonylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a tetrahydropyridine derivative featuring a methanesulfonyl group at the ortho position of the phenyl ring. This compound has been utilized in materials science, particularly in the synthesis of zeolites (e.g., ITQ-21 and ITQ-31), where its inclusion improves crystallinity predictions in machine learning models .

Properties

IUPAC Name

4-(2-methylsulfonylphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S.ClH/c1-16(14,15)12-5-3-2-4-11(12)10-6-8-13-9-7-10;/h2-6,13H,7-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBWAMHPFFLVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methanesulfonylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves a multi-step process. One common method starts with the reaction of 2-methanesulfonylphenylamine with an appropriate aldehyde to form an imine intermediate. This intermediate is then subjected to hydrogenation to yield the tetrahydropyridine ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon, can facilitate the hydrogenation step, while automated systems ensure precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methanesulfonylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the methanesulfonyl group or the tetrahydropyridine ring.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions on the phenyl ring.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the methanesulfonyl group or the tetrahydropyridine ring.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Neuropharmacology

4-(2-Methanesulfonylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is studied for its potential neuroprotective effects. It is structurally related to other tetrahydropyridine compounds that are known to interact with dopaminergic systems. Research has indicated that similar compounds can exhibit protective effects against neurotoxicity induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a well-known neurotoxin that models Parkinson's disease in animals .

Parkinson's Disease Models

The compound has been utilized in animal studies to investigate its effects on neuronal survival and function in models of Parkinson's disease. The neurotoxic effects of MPTP can be mitigated by compounds that inhibit the metabolism of MPTP to its toxic metabolite MPP^+, thus preventing neuronal death . Studies have shown that tetrahydropyridine derivatives can reduce the severity of motor deficits and protect dopaminergic neurons in these models.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for developing novel therapeutic agents targeting neurological disorders. Its unique structure allows for modifications that can enhance its pharmacological profile and selectivity towards specific receptors involved in neurodegenerative diseases.

Case Study 1: Neuroprotective Effects Against MPTP-Induced Toxicity

A study investigated the protective effects of various tetrahydropyridine derivatives against MPTP-induced neurotoxicity in mice. The results indicated that certain derivatives significantly reduced neuronal loss in the substantia nigra and improved motor function compared to control groups . This suggests potential therapeutic applications for compounds like this compound in treating Parkinson's disease.

Case Study 2: Synthesis and Biological Evaluation

Another research effort focused on synthesizing new tetrahydropyridine derivatives based on the structure of this compound. The synthesized compounds were evaluated for their ability to protect against oxidative stress-induced cell death in neuronal cell lines. Several derivatives exhibited significant cytoprotective effects and were further analyzed for their mechanisms of action .

Mechanism of Action

The mechanism of action of 4-(2-Methanesulfonylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The tetrahydropyridine ring may interact with receptors in the nervous system, affecting neurotransmission pathways.

Comparison with Similar Compounds

Key Research Findings

Neurotoxicity Mechanisms: MPTP’s bioactivation to MPP+ via MAO-B exemplifies how minor structural changes (e.g., methyl substitution) can drastically alter biological activity .

Regulatory Controls : The USP limits for Paroxetine Related Compound E underscore the necessity of stringent impurity profiling in pharmaceuticals .

Material Science Innovations: The target compound’s integration into machine learning models for zeolite synthesis demonstrates the cross-disciplinary relevance of tetrahydropyridine derivatives .

Biological Activity

4-(2-Methanesulfonylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C15H21NO2S
  • Molecular Weight : 295.4 g/mol
  • CAS Number : 16655344

The compound features a tetrahydropyridine ring with a methanesulfonyl-substituted phenyl group, which is significant for its biological interactions.

Research indicates that compounds similar to this compound may function as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. By inhibiting COX-2, these compounds can potentially reduce inflammatory responses and associated symptoms .

Anti-inflammatory Effects

Studies have shown that the compound exhibits anti-inflammatory properties by modulating the COX-2 pathway. The inhibition of COX-2 leads to decreased production of prostaglandins, which are mediators of inflammation. This mechanism is critical in conditions such as arthritis and other inflammatory diseases .

Neuroprotective Properties

The tetrahydropyridine structure is linked to neuroprotective effects. For example, similar compounds have been studied for their ability to protect neuronal cells from apoptosis induced by neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to cause Parkinson's disease-like symptoms. The neuroprotective activity may involve the modulation of autophagy pathways and inhibition of apoptotic signaling .

Study on Neuroprotection

A study investigated the effects of this compound on SH-SY5Y neuroblastoma cells exposed to MPTP. The results demonstrated that treatment with the compound significantly reduced cell death and apoptosis markers compared to control groups. This suggests a protective effect against neurotoxic damage .

In Vivo Studies

In vivo studies using animal models have shown that administration of the compound leads to improved motor functions and reduced neuroinflammation in models of Parkinson's disease. These findings support its potential therapeutic role in neurodegenerative conditions .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryCOX-2 inhibition
NeuroprotectionModulation of apoptotic pathways
Motor function improvementReduction of neuroinflammation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.